molecular formula C10H9N5OS B2618571 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one CAS No. 1210248-50-2

7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B2618571
CAS No.: 1210248-50-2
M. Wt: 247.28
InChI Key: PFTYYDFRRUQUDK-UHFFFAOYSA-N
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Description

7-(2-Mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-triazine core substituted with a 2-mercaptoethyl group at the 7-position.

Properties

IUPAC Name

11-(2-sulfanylethyl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c16-10-9-7(2-4-14(10)5-6-17)15-8(12-13-9)1-3-11-15/h1-4,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTYYDFRRUQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while nucleophilic substitution could introduce various functional groups into the heterocyclic framework.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates that 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one exhibits significant biological activity. It is investigated for its potential as a bioactive molecule in drug discovery. The compound has shown promise in inhibiting specific enzymes and receptors, which could lead to novel therapeutic agents.

Medicine

In medicinal research, the compound is studied for its pharmacological properties. Preclinical studies have demonstrated its potential as an anticancer agent. Notably:

  • Cytotoxicity : In vitro assays reveal that derivatives exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 cells.
  • Apoptosis Induction : Active compounds increase apoptosis through the activation of caspases (caspase 3/7 and caspase 9), indicating a mechanism that triggers programmed cell death in cancer cells.

Industry

The compound's unique chemical properties make it suitable for applications in industries such as electronics and catalysis. Its potential use in developing new materials is an area of ongoing research.

Uniqueness

What distinguishes this compound is its specific combination of pyrazole, pyridine, and triazine rings along with the mercaptoethyl group. This unique structure imparts distinct chemical and biological properties that make it valuable for research and development.

Anticancer Activity Studies

Recent studies have highlighted the anticancer potential of this compound framework:

  • Cytotoxicity Assays : Derivatives were tested against multiple cancer cell lines with results indicating superior potency compared to traditional chemotherapeutics like cisplatin.
  • Mechanistic Studies : Investigations into apoptosis induction showed significant activation of caspases leading to programmed cell death in treated cancer cells.

Biological Target Interaction

Research has focused on understanding how this compound interacts with various biological targets:

  • Enzyme Inhibition : Studies indicate that the compound can effectively inhibit certain enzymes involved in disease processes.
  • Receptor Binding : Its ability to bind to specific receptors suggests potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and observed properties:

Compound Name Substituent at 7-Position Molecular Weight Key Properties/Applications References
7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one -OH 278.27 Research chemical; potential photosensitive material precursor.
7-(3-Morpholinopropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one -CH2CH2CH2N-morpholine 314.34 Higher lipophilicity; explored in medicinal chemistry for signaling pathways.
7-(4-Methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one -C6H4CH3 278.27 Aryl-substituted derivative; limited activity data available.
7-(4-Chlorophenyl)-3-(2-hydroxyethyl)pyrazolo[5,1-c]pyrimido[4,5-e][1,2,4]triazin-4(3H)-one -C6H4Cl and -CH2CH2OH Not provided Dual substituents; potential antimicrobial/antifungal activity inferred from similar cores.
Target Compound : 7-(2-Mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one -CH2CH2SH ~296.34* Thiol group enhances metal-binding capacity, redox activity, and enzyme inhibition potential. N/A

*Estimated based on core structure and substituent.

Key Observations:
  • Mercaptoethyl vs.
  • Morpholinopropyl vs. Mercaptoethyl: The morpholine substituent increases lipophilicity (logP), likely enhancing blood-brain barrier penetration, whereas the mercaptoethyl group may improve aqueous solubility due to polar -SH interactions .
  • Aryl vs.

Biological Activity

7-(2-mercaptoethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that integrates pyrazole, pyridine, and triazine rings, which may contribute to its interaction with various biological targets.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization under controlled conditions using solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to significant biological effects, including anti-cancer activity and modulation of enzymatic pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine framework. For instance:

  • Cytotoxicity : In vitro assays have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The MTT assay results indicated that these compounds often outperform traditional chemotherapeutics like cisplatin in terms of cytotoxic potency .
  • Apoptosis Induction : The most active compounds in these studies were found to increase apoptosis through the activation of caspases (caspase 3/7 and caspase 9), indicating a mechanism that triggers programmed cell death in cancer cells .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes critical in cancer metabolism and progression. For example:

  • Thymidine Phosphorylase Inhibition : Some derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This inhibition can suppress tumor proliferation and enhance the efficacy of existing treatments .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives : A study demonstrated that novel derivatives could induce apoptosis in breast cancer cell lines more effectively than cisplatin by activating caspase pathways. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
  • QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of pyrazolo derivatives based on their chemical structure. These models help identify key molecular descriptors associated with anticancer activity and guide future compound design efforts .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityStronger than cisplatin against MCF-7 cells
Apoptosis InductionIncreased activation of caspases
Enzyme InhibitionInhibition of thymidine phosphorylase

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